1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole
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Overview
Description
1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core linked to a piperidine ring via a methylene bridge. The presence of a methoxybenzenesulfonyl group further enhances its chemical properties, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the methoxybenzenesulfonyl group. The final step involves the coupling of this intermediate with a benzodiazole derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a sulfide derivative.
Scientific Research Applications
1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can bind to proteins or enzymes, modulating their activity. The piperidine ring and methoxybenzenesulfonyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
- 2-Methyl-1H-1,3-benzodiazole
- 5-(1-benzyl-1H-1,2,3-triazol-4-yl)methyl-1H-1,3-benzodiazole
Uniqueness: 1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodia
Properties
IUPAC Name |
1-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-26-19-8-4-5-9-20(19)27(24,25)23-12-10-16(11-13-23)14-22-15-21-17-6-2-3-7-18(17)22/h2-9,15-16H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOQOXUOXJAVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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